molecular formula C15H12F2N2O B11347997 5-fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

5-fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11347997
M. Wt: 274.26 g/mol
InChI Key: FVFIGLOSOTXSMA-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative. Benzodiazoles are a class of heterocyclic compounds known for their wide range of biological activities. The incorporation of fluorine atoms into the benzodiazole structure can significantly enhance the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and 2-fluoroaniline.

    Formation of Intermediate: 4-Fluorophenol is reacted with ethyl bromide in the presence of a base to form 1-(4-fluorophenoxy)ethane.

    Cyclization: The intermediate is then subjected to cyclization with 2-fluoroaniline under acidic conditions to form the benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its fluorinated structure can enhance binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Fluorinated benzodiazoles have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, 5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, enhancing its binding affinity and specificity. The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxyphenyl-1-ethanone: Another fluorinated compound with similar structural features.

    6-Fluoro-2-cyanoquinolone: A fluorinated quinolone with biological activity.

Uniqueness

5-Fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its dual fluorination and benzodiazole structure. This combination enhances its stability, biological activity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

6-fluoro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H12F2N2O/c1-9(20-12-5-2-10(16)3-6-12)15-18-13-7-4-11(17)8-14(13)19-15/h2-9H,1H3,(H,18,19)

InChI Key

FVFIGLOSOTXSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)OC3=CC=C(C=C3)F

Origin of Product

United States

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